molecular formula C23H28N6O3 B2878664 N2,N4-BIS(4-ETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE CAS No. 433692-03-6

N2,N4-BIS(4-ETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B2878664
CAS No.: 433692-03-6
M. Wt: 436.516
InChI Key: DUHNHTWOZHQHFN-UHFFFAOYSA-N
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Description

N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with ethoxyphenyl and morpholinyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with cyanuric chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.

Scientific Research Applications

N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or modulating receptor function in cellular studies .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine: Similar in structure but with methoxy groups instead of ethoxy groups.

    N,N’-bis(4-ethoxyphenyl)thiourea: Contains a thiourea group instead of the triazine core.

    N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Features a naphthalene core instead of the triazine core.

Uniqueness

N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of ethoxyphenyl and morpholinyl groups attached to a triazine core. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-N,4-N-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-3-31-19-9-5-17(6-10-19)24-21-26-22(25-18-7-11-20(12-8-18)32-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHNHTWOZHQHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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